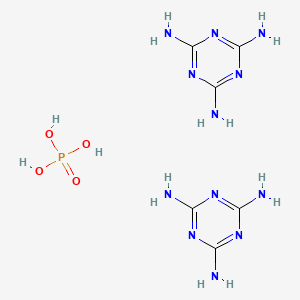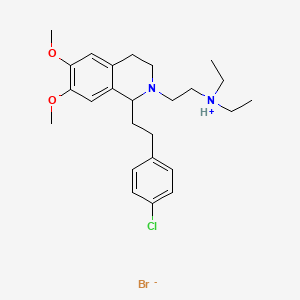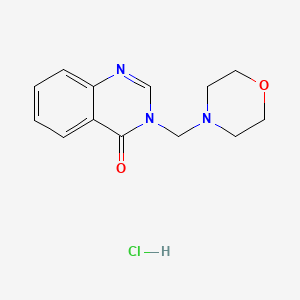
4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a morpholinomethyl group to the quinazolinone core enhances its chemical properties and biological activities, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride typically involves the reaction of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst. One common method involves the use of a copper(I) catalyst, which facilitates the C-N coupling, reductive amination, cyclization, and oxidation steps . The reaction conditions often include the use of an azide ion as a nitrogen source and dimethyl acetamide (DMA) as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial in scaling up the production process to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinazolinone derivatives, including this compound, have shown promise in the development of new therapeutic agents for diseases such as cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other quinazolinone derivatives with different substituents on the quinazolinone core.
Morpholine-Containing Compounds: Compounds with a morpholine moiety, such as morpholine-based enzyme inhibitors and pharmaceuticals.
Uniqueness
4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride is unique due to the presence of both the quinazolinone core and the morpholinomethyl group. This combination enhances its chemical stability, biological activity, and potential therapeutic applications compared to other similar compounds.
Properties
CAS No. |
68638-39-1 |
|---|---|
Molecular Formula |
C13H16ClN3O2 |
Molecular Weight |
281.74 g/mol |
IUPAC Name |
3-(morpholin-4-ylmethyl)quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C13H15N3O2.ClH/c17-13-11-3-1-2-4-12(11)14-9-16(13)10-15-5-7-18-8-6-15;/h1-4,9H,5-8,10H2;1H |
InChI Key |
KYWYGTAWWDPUTK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C=NC3=CC=CC=C3C2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]naphtho[1,2]thiophene, 4-methyl](/img/structure/B13780795.png)

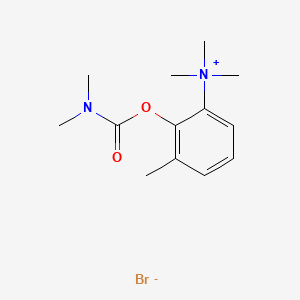


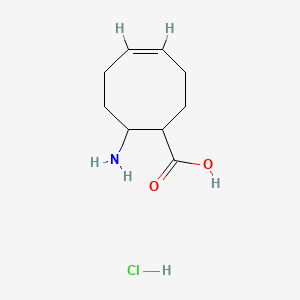
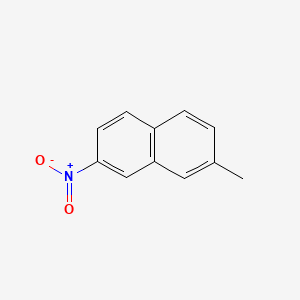
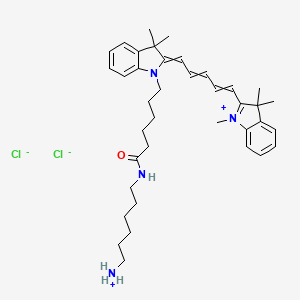
![N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride](/img/structure/B13780829.png)
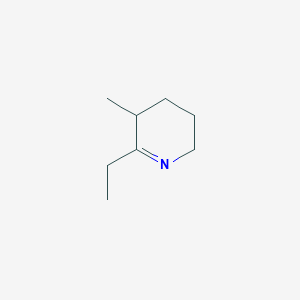
![Acetamide, 2-[(1-chloro-2-naphthalenyl)oxy]-](/img/structure/B13780836.png)
